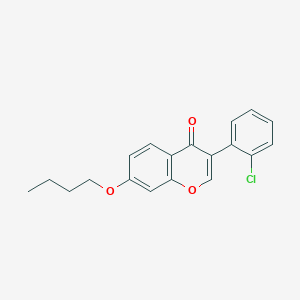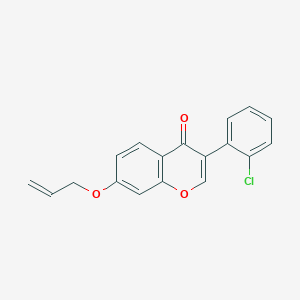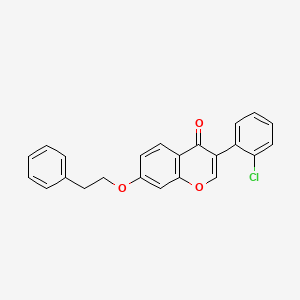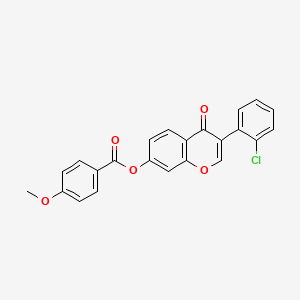![molecular formula C22H11Cl3O4 B3752522 [3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2,4-dichlorobenzoate](/img/structure/B3752522.png)
[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2,4-dichlorobenzoate
Overview
Description
[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2,4-dichlorobenzoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2,4-dichlorobenzoate typically involves the following steps:
Formation of the Chromen-4-one Core: This can be achieved through the condensation of 2-hydroxyacetophenone with an appropriate aldehyde under basic conditions to form the chromen-4-one scaffold.
Introduction of the 2-Chlorophenyl Group: This step involves the Friedel-Crafts acylation of the chromen-4-one core with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification with 2,4-Dichlorobenzoic Acid: The final step is the esterification of the hydroxyl group at the 7-position of the chromen-4-one core with 2,4-dichlorobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chromenone moieties.
Reduction: Reduction reactions can target the carbonyl group in the chromenone ring.
Substitution: The chlorophenyl and dichlorobenzoate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Reduced products may include alcohols or alkanes.
Substitution: Substituted products depend on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural features.
Antimicrobial Activity: The compound could exhibit antimicrobial properties against various pathogens.
Medicine
Drug Development: Potential use in developing drugs for treating diseases like cancer or inflammation.
Pharmacology: Studied for its interactions with biological targets.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of [3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2,4-dichlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- [3-(2-Chlorophenyl)-4-oxochromen-7-yl] benzoate
- [3-(2-Chlorophenyl)-4-oxochromen-7-yl] 4-chlorobenzoate
- [3-(2-Chlorophenyl)-4-oxochromen-7-yl] 3,5-dichlorobenzoate
Uniqueness
- Structural Features : The presence of both 2-chlorophenyl and 2,4-dichlorobenzoate groups makes it unique.
- Biological Activity : Its specific structure may confer unique biological activities compared to similar compounds.
- Reactivity : The compound’s reactivity in chemical reactions may differ due to the electronic effects of the substituents.
Properties
IUPAC Name |
[3-(2-chlorophenyl)-4-oxochromen-7-yl] 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H11Cl3O4/c23-12-5-7-15(19(25)9-12)22(27)29-13-6-8-16-20(10-13)28-11-17(21(16)26)14-3-1-2-4-18(14)24/h1-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWXVJOACAHTPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H11Cl3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![propyl 3-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B3752441.png)
![3-(3-methoxy-4-propoxyphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B3752445.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-phenoxybutanamide](/img/structure/B3752447.png)


![7-[(2-chlorobenzyl)oxy]-3-(2-chlorophenyl)-4H-chromen-4-one](/img/structure/B3752466.png)
![7-[(3-chlorobenzyl)oxy]-3-(2-chlorophenyl)-4H-chromen-4-one](/img/structure/B3752472.png)
![3-(2-chlorophenyl)-7-[(4-methylbenzyl)oxy]-4H-chromen-4-one](/img/structure/B3752478.png)

![benzyl {[3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B3752485.png)
![[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2,2-diphenylacetate](/img/structure/B3752501.png)
![[3-(2-Chlorophenyl)-4-oxochromen-7-yl] 2-methylbenzoate](/img/structure/B3752510.png)


